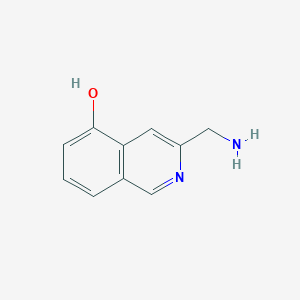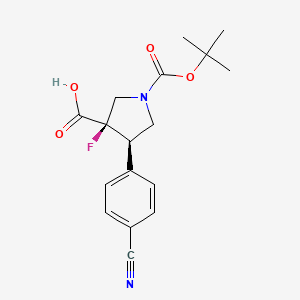
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanophenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorine atom, and the attachment of the cyanophenyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyanophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-fluoropyrrolidine-3-carboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-bromophenyl)-3-fluoropyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19FN2O4 |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
(3R,4R)-4-(4-cyanophenyl)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN2O4/c1-16(2,3)24-15(23)20-9-13(17(18,10-20)14(21)22)12-6-4-11(8-19)5-7-12/h4-7,13H,9-10H2,1-3H3,(H,21,22)/t13-,17-/m0/s1 |
InChI Key |
RXBZFBQCVDYEFO-GUYCJALGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


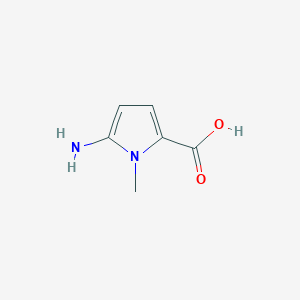

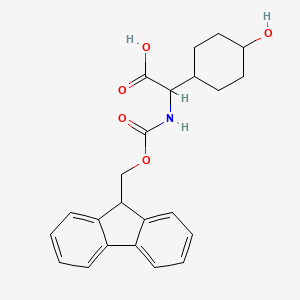
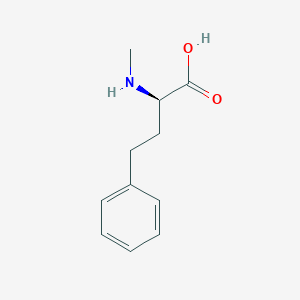
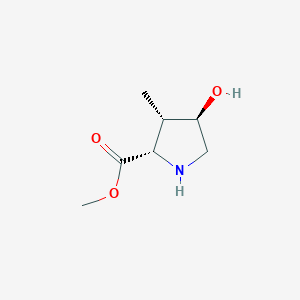
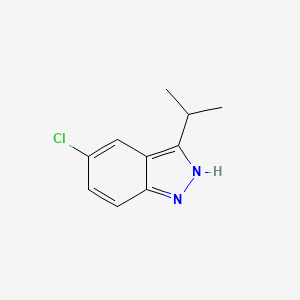

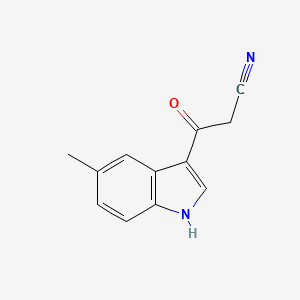



![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
